![molecular formula C9H7BrO5 B13518986 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid is a chemical compound characterized by the presence of a brominated benzo[d][1,3]dioxole ring and a hydroxyacetic acid moiety
Preparation Methods
The synthesis of 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of the hydroxyacetic acid group. One common synthetic route includes:
Bromination: The starting material, benzo[d][1,3]dioxole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Hydroxyacetic Acid Introduction: The brominated intermediate is then reacted with glyoxylic acid or its derivatives under acidic or basic conditions to introduce the hydroxyacetic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydroxy group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major products formed from these reactions include various substituted benzo[d][1,3]dioxole derivatives and their corresponding alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The brominated benzo[d][1,3]dioxole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid include:
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Used in Suzuki-Miyaura couplings for carbon-carbon bond formation.
1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Explored for its potential biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of both brominated benzo[d][1,3]dioxole and hydroxyacetic acid moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrO5 |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7BrO5/c10-5-2-7-6(14-3-15-7)1-4(5)8(11)9(12)13/h1-2,8,11H,3H2,(H,12,13) |
InChI Key |
ZOXFPAGNAKGFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


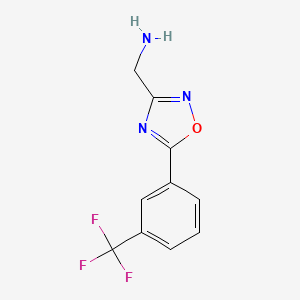
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
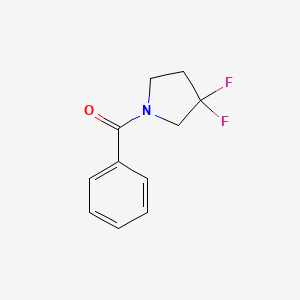
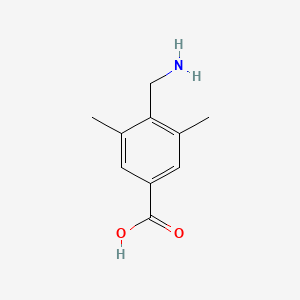
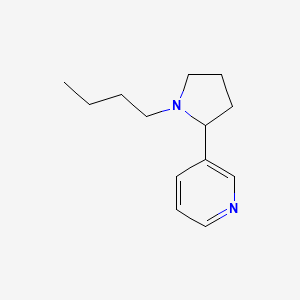

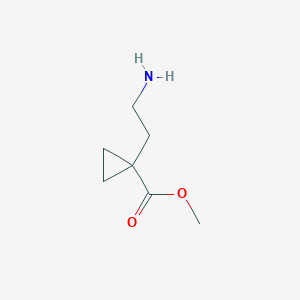
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)

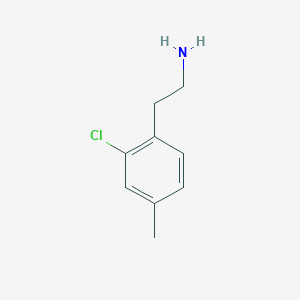
![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
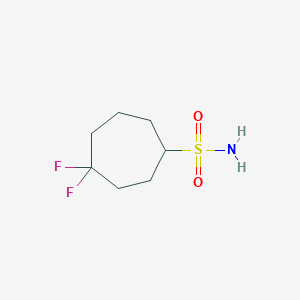
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
